![molecular formula C15H14N2O2S B2639542 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide CAS No. 1396892-81-1](/img/structure/B2639542.png)
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide
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Description
“N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide” is a chemical compound with the molecular formula C6H8N2OS . It is also known by its IUPAC name, 6,7-dihydro-4H-pyrano [4,3-d] [1,3]thiazol-2-amine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1COCC2=C1N=C(S2)N
. This indicates that the compound contains a pyrano[4,3-d]thiazol-2-yl group. Physical And Chemical Properties Analysis
The compound has an average mass of 156.206 Da and a monoisotopic mass of 156.035736 Da . It is solid at room temperature .Scientific Research Applications
Antimicrobial Potential
Compounds containing imidazole, a similar heterocyclic moiety, have been reported to show various biological activities such as antibacterial and antimycobacterial .
Anti-inflammatory and Antitumor Activity
Imidazole derivatives also exhibit anti-inflammatory, antitumor, and antidiabetic activities . Similarly, thiazole derivatives, which share a common structure with the compound , have been reported to possess antitumor and cytotoxic activities .
Antiviral Properties
Imidazole derivatives have been reported to show antiviral properties . This suggests that the compound , which contains a similar heterocyclic structure, may also have potential antiviral applications.
Neuroprotective Effects
Thiazole derivatives have been reported to have neuroprotective effects . This suggests that the compound may also have potential applications in neuroprotection.
Antioxidant Properties
Compounds containing imidazole have been reported to show antioxidant properties . This suggests that the compound may also have potential antioxidant applications.
Potential Use in Proteomics Research
The compound “(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-acetonitrile”, which shares a similar structure with the compound , has been suggested for use in proteomics research .
properties
IUPAC Name |
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(7-6-11-4-2-1-3-5-11)17-15-16-12-8-9-19-10-13(12)20-15/h1-7H,8-10H2,(H,16,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXJWABAXYYAIO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide |
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